Urease Inhibition Potency: Fused Scaffold Superiority over Thiourea Standard
Fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, which are direct structural analogs of the target scaffold, achieve urease IC50 values as low as 0.87 ± 0.09 µM, representing a 25.9-fold improvement over the standard inhibitor thiourea (IC50 = 22.54 ± 2.34 µM). This demonstrates that the fused bicyclic architecture is intrinsically superior to simple monocyclic thiadiazoles or triazoles for occupying the dinickel active site [1].
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.87 ± 0.09 µM (for lead derivative 6a of the same fused scaffold class) |
| Comparator Or Baseline | Thiourea (standard inhibitor): IC50 = 22.54 ± 2.34 µM |
| Quantified Difference | 25.9-fold more potent than thiourea |
| Conditions | In vitro urease inhibition assay; Jack bean urease |
Why This Matters
For procurement decisions in anti-urease drug discovery, the fused triazolo-thiadiazole scaffold provides a validated starting point with sub-micromolar potency that simple monocyclic thiadiazoles cannot match.
- [1] Sepehri, S.; et al. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. Scientific Reports 2023, 13, 10136. View Source
